molecular formula C15H14BrN5O2S B2998434 2-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide CAS No. 2380181-83-7

2-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide

Cat. No. B2998434
CAS RN: 2380181-83-7
M. Wt: 408.27
InChI Key: RYEMOVPNBNLCHA-UHFFFAOYSA-N
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Description

2-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide, also known as AZD5363, is a small molecule inhibitor that targets the Akt kinase pathway. Akt is a serine/threonine protein kinase that plays a critical role in cell survival, growth, and proliferation. Dysregulation of the Akt pathway has been implicated in the development and progression of various cancers, making it an attractive target for cancer therapy.

Scientific Research Applications

Comprehensive Analysis of 2-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide Applications

The compound 2-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide is a multifaceted chemical with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct areas:

Pharmaceutical Research: This compound is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structural features, particularly the bromine atom and the sulfonamide group, make it a suitable candidate for constructing sulfonylurea derivatives, which are widely used in antidiabetic medications.

Material Science: In material science, the compound’s bromine atom can be utilized for bromination reactions, leading to the development of novel materials with enhanced properties such as increased thermal stability or electrical conductivity.

Agrochemical Synthesis: The cyano and pyrazinyl groups present in the compound provide avenues for creating new agrochemicals. These groups are often found in molecules that exhibit herbicidal or fungicidal activities, suggesting potential applications in crop protection.

Dye and Pigment Industry: The compound’s structure is conducive to the synthesis of complex dyes and pigments. The presence of multiple reactive sites allows for the introduction of various substituents, which can alter the color and stability of the resulting dyes.

Catalysis: Sulfonamides, such as the one present in this compound, can act as ligands in catalytic complexes. These complexes are crucial in accelerating reactions in organic synthesis, potentially leading to more efficient industrial processes.

Analytical Chemistry: In analytical chemistry, the compound can be used as a precursor for developing analytical reagents. These reagents could be designed to bind selectively to specific analytes, enhancing the sensitivity and specificity of detection methods.

Each of these applications leverages the unique chemical structure of 2-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide , demonstrating its versatility and importance in scientific research. While the current information is based on the compound’s structural attributes and known chemical behavior, ongoing research may uncover additional applications and further expand its utility in various scientific domains .

properties

IUPAC Name

2-bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5O2S/c1-20(24(22,23)14-5-3-2-4-12(14)16)11-9-21(10-11)15-13(8-17)18-6-7-19-15/h2-7,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEMOVPNBNLCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide

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